

The Impact of 2,3,7-Trimethyloctane on Cetane Number: A Comparative Analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,3,7-Trimethyloctane

Cat. No.: B14553976

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A detailed examination of the ignition quality of the branched alkane **2,3,7-trimethyloctane** in comparison to other hydrocarbons and the effect of the common cetane improver 2-ethylhexyl nitrate reveals important structure-performance relationships in diesel fuels. While direct experimental data for **2,3,7-trimethyloctane** is not readily available in public literature, a comparative analysis based on structurally similar compounds indicates a relatively low cetane number, highlighting the significant influence of molecular branching on combustion properties.

The cetane number (CN) is a critical parameter for diesel fuels, quantifying the ignition delay—the time between fuel injection and the start of combustion. A higher cetane number corresponds to a shorter ignition delay, leading to smoother engine operation, reduced emissions, and improved cold-start performance. The molecular structure of the hydrocarbon components in diesel fuel is a primary determinant of its cetane number.

Influence of Alkane Structure on Cetane Number

Generally, straight-chain alkanes (n-alkanes) exhibit the highest cetane numbers, and this value tends to increase with chain length. Conversely, branching in the carbon chain significantly lowers the cetane number. The presence of multiple methyl groups, as in the case of **2,3,7-trimethyloctane** (a C₁₁ branched alkane), is expected to result in a considerably lower cetane number compared to its straight-chain counterpart, n-undecane.

To contextualize the probable cetane number of **2,3,7-trimethyloctane**, a comparison with other alkanes is presented in Table 1. Highly branched alkanes, such as the standard low-cetane reference fuel 2,2,4,4,6,8,8-heptamethylnonane (isocetane), have very low cetane

numbers. Given that **2,3,7-trimethyloctane** is a trimethyl-substituted octane, its cetane number is likely to be significantly lower than that of n-undecane and other less branched C11 isomers.

Comparative Analysis with a Common Cetane Improver

To enhance the ignition quality of diesel fuels, additives known as cetane improvers are commonly used. The most widely utilized cetane improver is 2-ethylhexyl nitrate (2-EHN). This additive functions by decomposing at a lower temperature than the fuel itself, initiating a series of free-radical reactions that accelerate the combustion process.

The addition of even small concentrations of 2-EHN can lead to a significant increase in the cetane number of a base diesel fuel. Table 2 illustrates the typical impact of 2-EHN on cetane number. This provides a benchmark against which the inherent cetane number of a fuel component like **2,3,7-trimethyloctane** can be compared. For a fuel component to be considered beneficial for ignition quality, it should ideally have a high intrinsic cetane number or demonstrate a strong positive response to cetane improvers.

Data Presentation

Compound	Chemical Formula	Structure	Cetane Number (CN)	Reference
n-Hexadecane (Cetane)	C16H34	Straight-chain	100	By definition
n-Undecane	C11H24	Straight-chain	~77	Estimated from literature
Farnesane (2,6,10-Trimethyldodecane)	C15H32	Trimethyl-branched	58	[1]
2,3,7-Trimethyloctane	C11H24	Trimethyl-branched	Estimated < 40	Based on structural analogy
2,2,4,6,6-Pentamethylheptane	C12H26	Highly branched	Low (used as a low-CN reference)	[2]
2,2,4,4,6,8,8-Heptamethylnonane (Isocetane)	C16H34	Highly branched	15	By definition[1]

Table 1: Comparison of Cetane Numbers of Various Alkanes.

Additive Concentration (% m/m)	Typical Cetane Number Increase	Reference
0.05	3 - 5	[3]
0.10	5 - 8	[3]
0.20	8 - 11	[3]
0.40	10 - 13	[3]

Table 2: Effect of 2-Ethylhexyl Nitrate (2-EHN) on Cetane Number.

Experimental Protocols

The determination of the cetane number of diesel fuels is standardized by the ASTM D613 method.

ASTM D613: Standard Test Method for Cetane Number of Diesel Fuel Oil

This test method employs a standard single-cylinder, four-stroke cycle, variable compression ratio, indirect injection diesel engine. The fundamental principle is to match the ignition delay of a test fuel with that of a blend of two primary reference fuels with known cetane numbers: n-hexadecane (cetane), with a defined cetane number of 100, and 2,2,4,4,6,8,8-heptamethylnonane (isocetane), with a cetane number of 15.

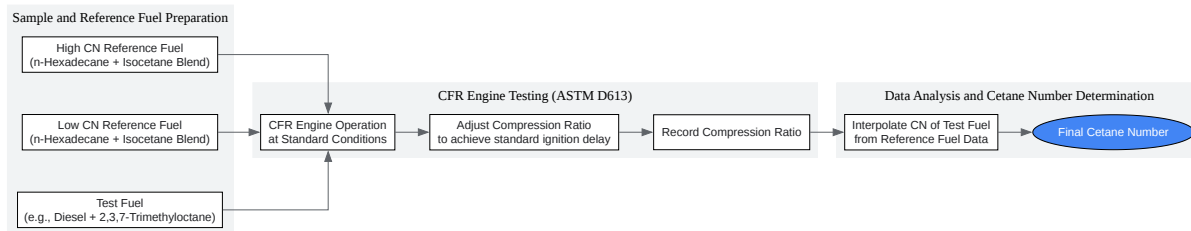
Apparatus:

- A Cooperative Fuel Research (CFR) engine specifically designed for cetane number testing.
- Instrumentation to measure injection timing, combustion timing, and compression ratio.

Procedure:

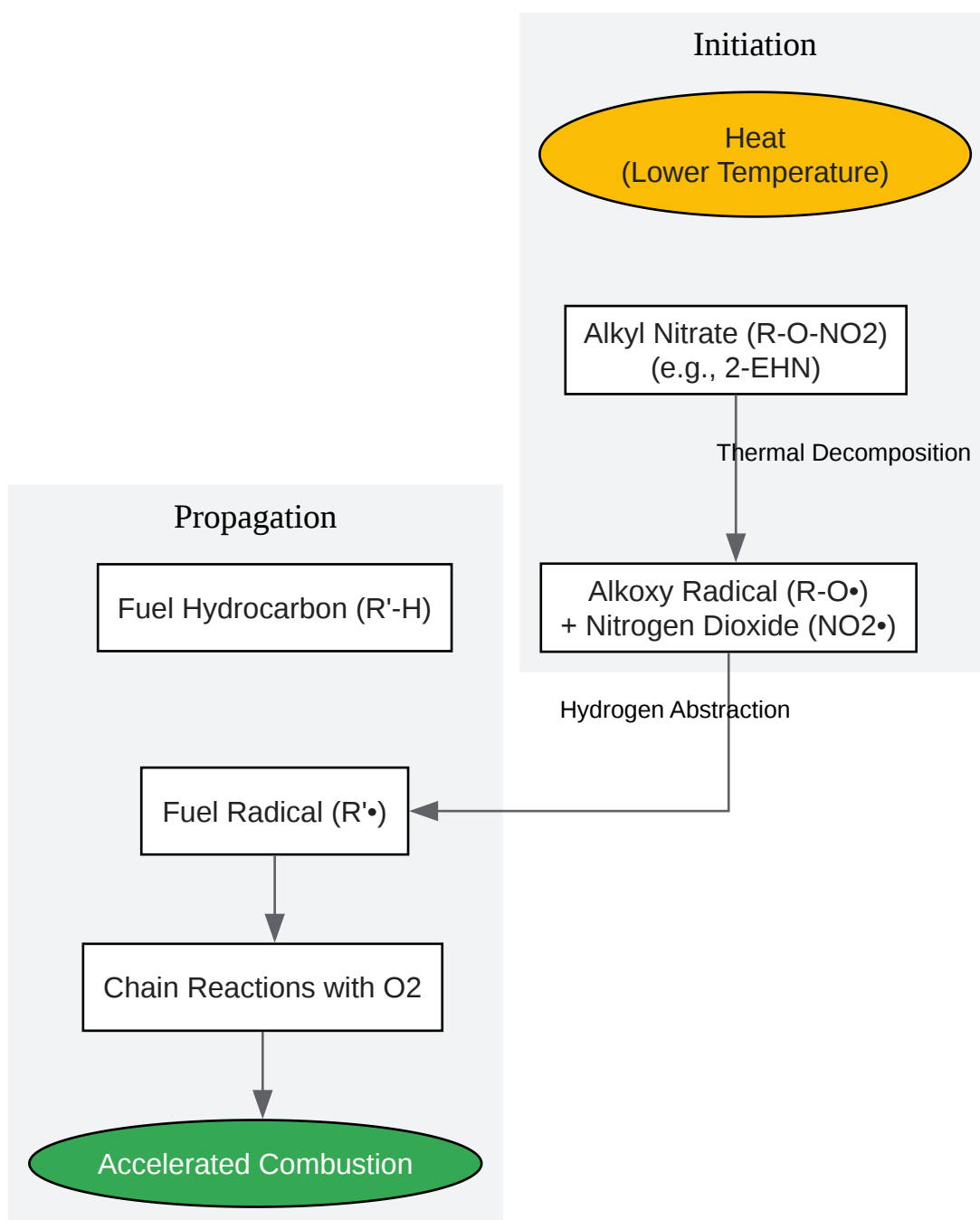
- The engine is warmed up to specified operating conditions.
- The test fuel is introduced into the engine.
- The compression ratio is adjusted until the ignition delay (the time between fuel injection and ignition) is a specific, standardized value.
- Two reference fuel blends are prepared that bracket the expected cetane number of the test fuel.
- Each reference fuel blend is tested in the same manner as the test fuel, and the compression ratio required to achieve the standard ignition delay is recorded.
- The cetane number of the test fuel is determined by interpolation from the compression ratios and known cetane numbers of the two bracketing reference fuel blends.

Mandatory Visualization



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Experimental workflow for determining cetane number via ASTM D613.



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Chemical mechanism of alkyl nitrate cetane improvers.

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